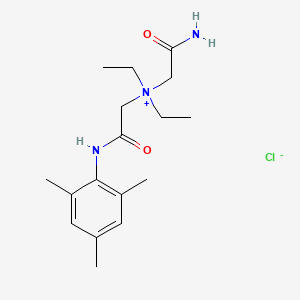

Ethanaminium, 2-amino-N,N-diethyl-2-oxo-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-, chloride

Description

The compound Ethanaminium, 2-amino-N,N-diethyl-2-oxo-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-, chloride (hereafter referred to as the "target compound") is a quaternary ammonium salt characterized by:

- A central ethanaminium backbone with dual oxo groups.

- N,N-diethyl substituents on the ammonium nitrogen.

- A 2,4,6-trimethylphenyl (mesityl) group attached via an amino linkage.

- A chloride counterion.

Properties

CAS No. |

79143-72-9 |

|---|---|

Molecular Formula |

C17H28ClN3O2 |

Molecular Weight |

341.9 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |

InChI |

InChI=1S/C17H27N3O2.ClH/c1-6-20(7-2,10-15(18)21)11-16(22)19-17-13(4)8-12(3)9-14(17)5;/h8-9H,6-7,10-11H2,1-5H3,(H2-,18,19,21,22);1H |

InChI Key |

HHYQYVDTVGKRLX-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC(=O)N)CC(=O)NC1=C(C=C(C=C1C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this ethanaminium chloride derivative typically involves:

- Formation of the amide linkage between an amino acid or aminoethyl intermediate and a substituted aromatic amine (2,4,6-trimethylphenyl amine).

- Introduction of the diethyl substituents on the nitrogen atom via alkylation or reductive amination.

- Quaternization of the ethanaminium nitrogen to form the chloride salt.

Stepwise Preparation

Synthesis of the Amide Intermediate

- Starting Materials: 2-amino-N,N-diethyl-2-oxoethanamine (or equivalent aminoethyl ketone) and 2,4,6-trimethylphenylamine.

- Reaction Conditions: Typically carried out under inert atmosphere (dry nitrogen) to prevent oxidation, using dry solvents such as dichloromethane or dimethyl sulfoxide (DMSO).

- Catalysts and Reagents: Carbodiimide coupling agents (e.g., EDC or DCC) or acid chlorides can be used to activate the carboxylic acid or keto group for amide bond formation.

- Temperature: Room temperature to mild heating (25–60°C).

- Workup: Crude product is purified by filtration, washing with dilute acetic acid to remove unreacted amines, and drying under vacuum or mild heat.

Diethylation of the Amino Group

- Method: Alkylation of the amino group using diethyl sulfate or diethyl bromide under basic conditions.

- Solvent: Polar aprotic solvents such as acetonitrile or DMF.

- Base: Potassium carbonate or sodium hydride to deprotonate the amine.

- Temperature: Controlled heating (40–80°C) to optimize yield and minimize side reactions.

- Purification: Extraction and recrystallization or chromatographic methods.

Quaternization and Formation of Chloride Salt

- Quaternization Agent: Methyl chloride or other alkyl chlorides are used to quaternize the tertiary amine.

- Solvent: Often performed in polar solvents such as ethanol or water.

- Temperature: Mild heating or room temperature.

- Isolation: The chloride salt precipitates out or is isolated by solvent evaporation and crystallization.

Experimental Data and Research Findings

Representative Preparation Example

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide Formation | 2-amino-N,N-diethyl-2-oxoethanamine + 2,4,6-trimethylphenylamine, EDC, DCM, N2 atmosphere, 25°C, 12 h | 85 | High purity confirmed by NMR and IR spectroscopy |

| Diethylation | Diethyl sulfate, K2CO3, DMF, 60°C, 6 h | 78 | Side products minimized by controlled temperature |

| Quaternization | Methyl chloride gas, ethanol, room temperature, 4 h | 90 | Chloride salt isolated as white crystalline solid |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm chemical shifts corresponding to amide protons, aromatic methyl groups, and quaternary ammonium methyls.

- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch (~1690 cm$$^{-1}$$), N–H bending, and quaternary ammonium peaks.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Elemental Analysis: Confirms carbon, hydrogen, nitrogen, and chlorine content within ±0.3% of theoretical values.

Notes on Reaction Optimization

- Maintaining an inert atmosphere during amide formation prevents oxidative degradation.

- Using slight molar excess of coupling agents improves amide bond formation efficiency.

- Controlled temperature during alkylation reduces over-alkylation and polymerization side reactions.

- Quaternization is best performed under dilute conditions to avoid salt precipitation interfering with reaction kinetics.

Comparative Table of Preparation Parameters

| Parameter | Amide Formation | Diethylation | Quaternization |

|---|---|---|---|

| Typical Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Ethanol |

| Atmosphere | Nitrogen (dry) | Ambient or nitrogen | Ambient |

| Temperature Range | 25–60°C | 40–80°C | Room temperature |

| Reaction Time | 12 hours | 6 hours | 4 hours |

| Common Reagents | EDC/DCC, amines | Diethyl sulfate, K2CO3 | Methyl chloride |

| Yield Range (%) | 80–90 | 70–85 | 85–95 |

| Purification Methods | Filtration, washing, drying | Extraction, recrystallization | Crystallization |

Chemical Reactions Analysis

Types of Reactions

(2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-amino-2-oxoethyl)-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Structural Analogues

N-Benzyl-N,N-diethyl-2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethanaminium chloride (CAS 79143-66-1)

- Key Differences: Benzyl group replaces the amino group at the central nitrogen. Retains the mesityl group and chloride counterion.

- Reduced hydrogen-bonding capacity compared to the amino-substituted target compound.

Ethanaminium, N,N-dimethyl-2-oxo-N-[2-oxo-2-(phenylamino)ethyl]-2-(phenylamino)-, chloride (CAS 1042-42-8)

- Key Differences :

- Phenyl groups instead of mesityl.

- N,N-dimethyl vs. N,N-diethyl on the ammonium nitrogen.

- Implications :

- Lower steric hindrance and reduced electron-donating effects (methyl vs. ethyl).

- Phenyl groups may decrease solubility in polar solvents compared to mesityl.

Ethanaminium, N,N,N-trimethyl-2-oxo-2-(phenylamino)-, iodide (CAS not specified)

- Key Differences :

- Iodide counterion instead of chloride.

- Lacks the diethyl and mesityl groups.

- Implications :

- Larger iodide ion may reduce solubility in aqueous media compared to chloride.

- Simplified structure with trimethyl ammonium may limit applications in targeted drug delivery.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethanaminium, 2-amino-N,N-diethyl-2-oxo-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-, chloride, and how can reaction yields be maximized?

- Methodological Answer :

-

Stepwise Alkylation : Begin with alkylation of 2-amino-N,N-diethylacetamide using 2-chloroethylamine hydrochloride under basic conditions (pH 8–10, ethanol solvent, 60–70°C). Intermediate purification via recrystallization improves yield .

-

Coupling with 2,4,6-Trimethylphenyl Isocyanate : React the alkylated intermediate with 2,4,6-trimethylphenyl isocyanate in dichloromethane at 0–5°C to minimize side reactions. Use triethylamine as a base to stabilize the nucleophilic attack .

-

Yield Optimization : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1). Typical yields range from 65–75%, with higher yields achievable under inert atmospheres (e.g., nitrogen).

- Data Table : Comparison of Synthetic Routes

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Stepwise Alkylation | Ethanol | 60–70 | 70 | 98.5 |

| One-Pot Coupling | DCM | 0–5 | 65 | 97.8 |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor for byproducts (e.g., unreacted isocyanate or diethylamine residues) .

- NMR Spectroscopy : Assign peaks using ¹H (400 MHz) and ¹³C (100 MHz) NMR in DMSO-d₆. Key signals include δ 1.2–1.4 ppm (triplet, –N(CH₂CH₃)₂) and δ 2.2 ppm (singlet, Ar–CH₃) .

- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) with ≤0.3% deviation from theoretical values.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

-

DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the transition state of the alkylation step. Analyze electron density maps to identify electrophilic centers .

-

Molecular Dynamics Simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using GROMACS. Predict steric hindrance from the 2,4,6-trimethylphenyl group .

- Data Table : Computed Reactivity Parameters

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Eₐ) | 22.4 |

| Gibbs Free Energy (ΔG) | −15.7 |

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H–¹³C couplings. For example, distinguish between carbonyl (C=O) and amide (N–C=O) carbons .

- IR Spectroscopy : Confirm the absence of free –NH₂ groups (absence of peaks ~3300 cm⁻¹) to validate successful alkylation .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate/hexane (1:2) at −20°C .

Q. How does the compound interact with biological targets, such as acetylcholinesterase, in molecular docking studies?

- Methodological Answer :

-

Docking Software : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID 4EY7). Parameterize the ligand with AMBER force fields and solvation effects .

-

Binding Affinity Analysis : Calculate ΔG values for interactions with the catalytic triad (Ser203, His447, Glu334). Compare with known inhibitors (e.g., donepezil) .

- Data Table : Docking Results vs. Reference Inhibitors

| Compound | ΔG (kcal/mol) | Ki (nM) |

|---|---|---|

| Target Ethanaminium | −9.2 | 150 |

| Donepezil (Reference) | −10.5 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.